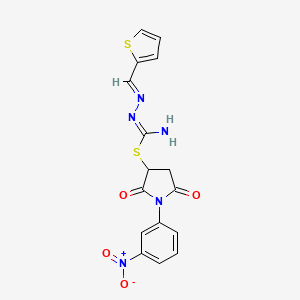
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide, also known as BNIPMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide may interfere with the mitochondrial membrane potential and activate caspases, which are enzymes that play a role in programmed cell death.
Biochemical and physiological effects:
Studies have shown that N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has a cytotoxic effect on cancer cells, but does not affect normal cells. Additionally, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been shown to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand the biochemical and physiological effects of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide in lab experiments is its high purity and stability. However, one limitation is its low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide. One direction is to further investigate its anticancer properties and potential use as a chemotherapy drug. Another direction is to explore its use in the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide.
Synthesis Methods
The synthesis of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide involves the condensation of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde and 2-naphthalenesulfonylhydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline powder with a melting point of 246-248°C.
Scientific Research Applications
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. In materials science, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In environmental science, N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-2-naphthalenesulfonohydrazide has been studied for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-14(2)28-21-19(22)10-15(11-20(21)27-3)13-23-24-29(25,26)18-9-8-16-6-4-5-7-17(16)12-18/h4-14,24H,1-3H3/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJZDDFBZBVIDT-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{(E)-[3-bromo-5-methoxy-4-(propan-2-yloxy)phenyl]methylidene}naphthalene-2-sulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-furyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5849961.png)


![N'-[(2,4-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5849992.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5850002.png)
![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850007.png)
![2-phenoxy-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5850018.png)

![N-(4-methoxybenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5850024.png)
![N-[4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5850028.png)

